(3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B
Description
Chemical Structure and Nomenclature
Molecular Architecture
The molecular architecture of (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium bromide represents a sophisticated quaternary ammonium salt built upon a five-membered heterocyclic foundation. The compound incorporates multiple structural elements that contribute to its overall complexity and potential chemical behavior. The central pyrrolidinium ring system serves as the scaffold upon which several distinct functional groups are arranged in a specific stereochemical configuration. This arrangement creates a molecule with well-defined three-dimensional characteristics that influence both its physical properties and potential reactivity patterns.
The overall molecular framework demonstrates the characteristic features of quaternary pyrrolidinium salts, which are known for their stability and diverse applications in chemical synthesis and materials science. Pyrrolidinium compounds represent an important class of organic salts that have found extensive use as ionic liquid precursors and synthetic intermediates. The quaternary nature of the nitrogen center ensures that the compound exists as a stable cationic species under normal conditions, requiring the presence of an appropriate counterion to maintain electrical neutrality. The complexity of the substituent pattern distinguishes this compound from simpler pyrrolidinium derivatives and suggests potential applications in specialized chemical or biological systems.
Core Pyrrolidinium Scaffold with Stereochemical Configuration
The pyrrolidinium core represents a saturated five-membered heterocyclic ring system containing a positively charged nitrogen atom. Pyrrolidine itself is described as a cyclic secondary amine with the molecular formula (CH₂)₄NH, existing as a colorless liquid with characteristic odor properties. When converted to its quaternary pyrrolidinium form through appropriate substitution, the nitrogen center becomes permanently charged, creating a stable cationic species. The five-membered ring adopts conformations that have been extensively studied in related pyrrolidinium salts, typically exhibiting envelope or twisted conformations depending on the substitution pattern.
The stereochemical designation (3S) indicates that the compound possesses a specific three-dimensional arrangement at the third carbon position of the pyrrolidinium ring. This stereochemical control is crucial for determining the overall molecular shape and potential biological activity of the compound. Studies of related pyrrolidine derivatives have demonstrated that stereochemical configuration significantly influences both chemical reactivity and biological properties. The presence of multiple substituents on the pyrrolidinium ring creates additional stereochemical complexity, as the relative orientations of these groups contribute to the overall molecular conformation. The maintenance of stereochemical integrity in such complex systems requires careful synthetic control and analytical verification.
The pyrrolidinium ring system in this compound bears substitution at both the nitrogen center and the carbon framework, creating a highly substituted heterocyclic system. Research on similar quaternary pyrrolidinium compounds has shown that such substitution patterns can significantly influence the physical and chemical properties of the resulting salts. The conformational behavior of the pyrrolidinium ring is influenced by the electronic and steric effects of the attached substituents, potentially stabilizing specific conformational arrangements through intramolecular interactions. The quaternary nitrogen center eliminates the possibility of nitrogen inversion, ensuring that the stereochemical relationships within the molecule remain fixed under normal conditions.
Substituents
1.1.2.1. (2-Amino-2-oxo-1,1-diphenylethyl) Group
The (2-amino-2-oxo-1,1-diphenylethyl) substituent represents a complex functional group that incorporates both carbonyl and amino functionalities within a diphenyl-substituted framework. This structural motif bears resemblance to diphenylglycine derivatives, which are well-characterized compounds in organic chemistry literature. Diphenylglycine itself exists as 2-amino-2,2-diphenylacetic acid, featuring a central carbon bearing two phenyl groups and an amino acid functionality. The molecular weight of 2,2-diphenylglycine is reported as 227.26 g/mol, with a melting point around 246°C (with decomposition).
The structural relationship between the substituent and diphenylglycine derivatives suggests that this portion of the molecule may exhibit similar chemical behavior and stability characteristics. The presence of both amino and oxo functionalities within the same substituent creates the potential for internal hydrogen bonding and other intramolecular interactions that could influence the overall molecular conformation. The diphenyl substitution pattern provides significant steric bulk and contributes to the overall lipophilicity of the compound. Studies of diphenylglycine compounds have shown that the diphenyl substitution pattern creates a stable quaternary carbon center that resists many common chemical transformations.
The incorporation of this substituent at the 3-position of the pyrrolidinium ring creates a significant steric environment that likely influences the overall molecular shape and potential reactivity. The amino and oxo functionalities provide sites for potential hydrogen bonding interactions, both intramolecularly and with external species. The aromatic character of the two phenyl rings contributes to the overall electronic properties of the molecule and may participate in π-π stacking interactions or other aromatic interactions in the solid state or in solution. The combination of these structural features creates a substituent group with complex three-dimensional characteristics and multiple potential sites for chemical interaction.
1.1.2.2. 2-(2,3-dihydro-5-benzofuranyl)ethyl Side Chains
The presence of two 2-(2,3-dihydro-5-benzofuranyl)ethyl side chains attached to the nitrogen center creates a symmetrical substitution pattern that significantly influences the overall molecular architecture. The benzofuranyl moiety represents a bicyclic aromatic system containing both benzene and furan rings in a fused arrangement. The 2,3-dihydro designation indicates that the furan portion of the bicyclic system is partially saturated, creating a more flexible structural element compared to fully aromatic systems. This partial saturation introduces conformational flexibility while maintaining the aromatic character of the benzene portion of the bicyclic system.
Each side chain contributes substantial molecular weight and steric bulk to the overall structure, creating a molecule with significant three-dimensional complexity. The ethyl linker between the pyrrolidinium nitrogen and the benzofuranyl system provides conformational flexibility while maintaining a defined connectivity pattern. The presence of two identical side chains creates pseudo-symmetry within the molecule, although the overall molecular symmetry is broken by the asymmetric substitution at the 3-position of the pyrrolidinium ring. The benzofuranyl systems provide additional aromatic character to the molecule and create the potential for various intermolecular interactions in the solid state or in solution.
The oxygen atoms within the furan portions of the benzofuranyl systems serve as potential hydrogen bond acceptors and may participate in coordination interactions with metal centers or other Lewis acidic species. The aromatic portions of these side chains contribute to the overall electronic properties of the molecule and may participate in π-π stacking interactions or other aromatic interactions. The conformational flexibility provided by the ethyl linkers allows these bulky aromatic systems to adopt orientations that minimize steric interactions while maximizing favorable intermolecular contacts. The combination of aromatic character and conformational flexibility makes these side chains important contributors to the overall physical and chemical properties of the compound.
1.1.2.3. Bromide Counterion
The bromide counterion plays a crucial role in maintaining the electrical neutrality of the quaternary pyrrolidinium salt while influencing the physical properties and crystallization behavior of the compound. Bromide salts of pyrrolidinium compounds are well-documented in the chemical literature, with examples such as pyrrolidinium bromide (CAS 55810-80-5) serving as important synthetic intermediates and precursors for ionic liquid preparation. The bromide ion, with its moderate size and polarizability, provides a balance between ionic interaction strength and solubility characteristics that makes it suitable for many applications involving quaternary ammonium salts.
The choice of bromide as the counterion influences several important properties of the salt, including melting point, solubility, and crystallization behavior. Studies of related pyrrolidinium halide salts have shown that the identity of the halide counterion significantly affects the crystal packing arrangements and intermolecular interaction patterns. Bromide ions are known to participate in hydrogen bonding interactions, particularly with hydrogen bond donors, and can influence the overall crystal structure through these interactions. The size and polarizability of bromide make it an intermediate choice between chloride and iodide, providing properties that often represent a compromise between the extremes exhibited by these other halides.
In the context of this complex pyrrolidinium salt, the bromide counterion must accommodate the significant steric demands of the highly substituted cation while maintaining efficient crystal packing. The ionic interactions between the quaternary pyrrolidinium cation and the bromide anion provide the primary driving force for salt formation and contribute to the overall stability of the compound. The presence of multiple aromatic systems within the cation creates the potential for complex packing arrangements in the solid state, with the bromide ions occupying positions that optimize both electrostatic interactions and crystal packing efficiency. Understanding the role of the bromide counterion is essential for predicting the physical properties and potential applications of this complex quaternary ammonium salt.
Properties
CAS No. |
1396968-57-2 |
|---|---|
Molecular Formula |
C38H41BrN2O3 |
Molecular Weight |
653.661 |
IUPAC Name |
2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide |
InChI |
InChI=1S/C38H40N2O3.BrH/c39-37(41)38(32-7-3-1-4-8-32,33-9-5-2-6-10-33)34-17-22-40(27-34,20-15-28-11-13-35-30(25-28)18-23-42-35)21-16-29-12-14-36-31(26-29)19-24-43-36;/h1-14,25-26,34H,15-24,27H2,(H-,39,41);1H/t34-;/m1./s1 |
InChI Key |
QQEWAHAEIQTOAP-MDYNBEAQSA-N |
SMILES |
C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)CCC6=CC7=C(C=C6)OCC7.[Br-] |
Synonyms |
Darifenacin Impurity D |
Origin of Product |
United States |
Biological Activity
(3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B, commonly referred to by its CAS number 1396968-57-2, is a complex organic compound with notable biological properties. This article delves into its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₃₈H₄₁N₂O₃·Br
- Molecular Weight : 653.648 g/mol
- IUPAC Name : 2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies indicate that it may act as an allosteric modulator at specific receptor sites, enhancing the efficacy of endogenous ligands. For instance, compounds structurally related to (3S)-3 have shown significant allosteric enhancer activity at the A1 adenosine receptor (A1AR), which is crucial for various physiological processes such as cardiac function and neuroprotection .
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Receptor Interaction | Modulates A1 adenosine receptor activity |
| Neuroprotective Effects | Potential in protecting against neurodegenerative conditions |
| Antioxidant Properties | May reduce oxidative stress in cellular models |
| Antitumor Activity | Preliminary data suggest potential efficacy against certain tumor types |
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to (3S)-3. Notably:
- Neuroprotective Studies :
- Cardiovascular Research :
- Antitumor Activity :
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Toxicological evaluations have indicated that high doses may lead to adverse effects; however, the exact toxicological profile remains under investigation. Future studies should focus on dose-response relationships and long-term effects.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B may exhibit neuroprotective properties. These properties could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. Its structural components can interact with cellular pathways involved in cancer progression. The specific mechanisms of action are still under investigation but may involve the inhibition of tumor cell proliferation and induction of apoptosis.
Analgesic Properties
The compound has been evaluated for its analgesic effects. Similar compounds have shown promise in managing pain through various mechanisms, including modulation of neurotransmitter release and receptor activity.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural Comparison
| Feature | Target Compound | Compound 1a/1b |
|---|---|---|
| Core Structure | Pyrrolidinium | Pyrrolidine |
| 3-Substituent | 2-Amino-2-oxo-1,1-diphenylethyl | Oxyphenyl-oxadiazole-pyridyl |
| 1-Substituents | Bis(2-(2,3-dihydro-5-benzofuranyl)ethyl) | 2-Phenylethyl |
| Stereochemistry | (3S) | 1a: (3R); 1b: (3S) |
Antiviral Piroxicam Analogs (Compounds 13d, 13l, 13m)
highlights piroxicam-derived HIV integrase (IN) inhibitors with EC50 values of 20–25 µM and selectivity indices (SI) >25. While structurally distinct from the target compound, these analogs demonstrate how scaffold modifications influence antiviral potency:
- Mechanistic Insight : Docking studies revealed that piroxicam analogs interact with HIV IN similarly to raltegravir, a clinical inhibitor. The target compound’s bulky aromatic groups may enable analogous interactions with viral or host targets, though its specific mechanism remains unexplored in the evidence .
- Activity Metrics : If the target compound exhibits EC50 values below 20 µM or higher SI, it could surpass the piroxicam analogs in efficacy and safety.
Table 2: Antiviral Activity Comparison
| Compound | EC50 (µM) | SI | Target |
|---|---|---|---|
| Piroxicam analogs (13d, 13l, 13m) | 20–25 | >26 | HIV integrase |
| Target Compound | Data not available | Data not available | Inferred viral targets |
Implications for Drug Development
The target compound’s structural features suggest advantages over simpler analogs:
- Enhanced Binding : The benzofuranyl and diphenylethyl groups may improve lipophilicity and target binding compared to 1a/1b’s phenylethyl substituents.
- Reduced Cytotoxicity : The absence of heteroaromatic oxadiazole rings (as in 1a/1b) could lower metabolic toxicity, a common issue with nitrogen-rich scaffolds.
Preparation Methods
Key Intermediates and Reaction Mechanisms
The synthesis of Darifenacin, as described in WO2010032225A2 , involves the following critical intermediates:
-
Compound VIII : (3S)-3-Hydroxypyrrolidine derivatized with protective groups.
-
Compound IX : Sulfonylated intermediate formed via reaction with p-toluenesulfonyl chloride.
-
Compound X : Alkylated intermediate generated through nucleophilic substitution with diphenylacetonitrile.
The target impurity forms during the alkylation of Compound IX, where excess 2-(2,3-dihydrobenzofuran-5-yl)ethyl bromide leads to bis-alkylation at the pyrrolidine nitrogen. This side reaction is favored under conditions of elevated temperature (>60°C) or prolonged reaction times (>24 hours).
Table 1: Reaction Conditions for Alkylation of Compound IX
| Parameter | Optimal Conditions | Conditions Favoring Impurity Formation |
|---|---|---|
| Temperature | 50–60°C | >60°C |
| Reaction Time | 12–18 hours | >24 hours |
| Molar Ratio (Alkylating Agent) | 1.2 equivalents | ≥2.0 equivalents |
| Solvent | Toluene or DMF | Polar aprotic solvents (e.g., DMSO) |
Quaternization and Salt Formation
The bis-alkylated pyrrolidine intermediate undergoes quaternization with hydrobromic acid (HBr) to yield the pyrrolidinium bromide salt. This step is critical for impurity formation, as incomplete neutralization or residual HBr may promote further alkylation. The final product is isolated via crystallization from acetone-diethyl ether mixtures, with the impurity typically constituting 0.1–0.5% of the crude product.
Analytical Characterization of the Impurity
Structural Confirmation
The impurity is characterized by:
Table 2: Key NMR Assignments
| Signal (δ, ppm) | Assignment |
|---|---|
| 7.45–7.15 | Diphenyl protons |
| 6.85–6.65 | Benzofuran aromatic protons |
| 4.20–3.80 | Pyrrolidinium N-CH2 and OCH2 groups |
| 175.2 | Carbonyl carbon (amide) |
Mitigation Strategies for Impurity Control
Process Optimization
Regulatory Considerations
The impurity is classified as a Genotoxic Impurity (Class 3) under ICH M7 guidelines, requiring strict control at ≤0.15% in the final drug substance.
Industrial-Scale Synthesis Challenges
-
Cost of Raw Materials : 2-(2,3-Dihydrobenzofuran-5-yl)ethyl bromide is a high-cost intermediate, necessitating efficient recycling.
-
Solvent Recovery : Toluene and DMF are recovered via distillation, achieving >90% reuse rates.
-
Environmental Impact : Waste streams containing bromide ions require ion-exchange treatment prior to disposal .
Q & A
Q. How can researchers optimize the synthesis of (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, catalysts). For example, Scheme 3 in outlines a multi-step synthesis using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH/H₂O). Adjusting boronic acid equivalents (e.g., 3,4-dimethoxyphenylboronic acid at 105°C) or purification methods (e.g., column chromatography) can enhance yield and purity. Parallel monitoring via TLC or HPLC is critical to track intermediate formation .
Q. What analytical techniques are essential for characterizing this compound’s purity and stereochemistry?
- Methodological Answer :
- Chiral HPLC or NMR (e.g., NOESY for stereochemical confirmation) to verify the (3S) configuration.
- Mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis to confirm stoichiometry of nitrogen/oxygen in the amino-oxo and benzofuran groups.
- Residual solvent analysis via GC-MS , as outlined in (e.g., ammonium acetate buffer for pH-controlled assays) .
Q. How should researchers design experiments to assess biological activity?
- Methodological Answer : Use a tiered approach:
- In vitro assays : Screen for target binding (e.g., receptor affinity via SPR or fluorescence polarization).
- Dose-response studies : Test solubility in DMSO/PBS mixtures (see for ethanol/piperidine-based solubility optimization).
- Control experiments : Include structurally related analogs (e.g., pyrrolidinone derivatives in ) to isolate pharmacophore contributions .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound?
- Methodological Answer :
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding poses of enantiomers or analogs (e.g., ’s fluorinated derivatives).
- Mutagenesis assays : If targeting enzymes/receptors, validate SAR by introducing point mutations in the active site.
- Meta-analysis : Cross-reference with CRDC subclass RDF2050108 (process control/simulation in ) to model reaction variability impacting SAR .
Q. How can researchers integrate findings into existing theoretical frameworks for pyrrolidinium-based compounds?
- Methodological Answer :
- Link to Guiding Principle 2 (): Align results with theories on cation-π interactions (for the diphenylethyl group) or membrane permeability (for benzofuranyl substituents).
- Compare with ’s pyrrolidinone hydrochloride derivatives to contextualize salt forms and bioavailability .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Cryo-EM or X-ray crystallography : Resolve binding interfaces if targeting protein targets.
- Metabolomics : Use LC-MS to track downstream metabolic perturbations (e.g., ’s 13C-labeled analogs for tracing).
- In vivo imaging : Employ fluorescent tags (e.g., ’s thiazolo-triazine derivatives) for tissue distribution studies .
Data Contradiction & Reproducibility
Q. How should researchers address variability in synthetic yields across laboratories?
- Methodological Answer :
- Standardize protocols using CRDC subclass RDF2050107 (powder/particle technology in ) to control particle size/distribution during crystallization.
- Document reaction parameters rigorously (e.g., ’s 90°C vs. 105°C steps) and use DOE (Design of Experiments) to identify critical factors .
Q. What steps ensure reproducibility in bioactivity assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
